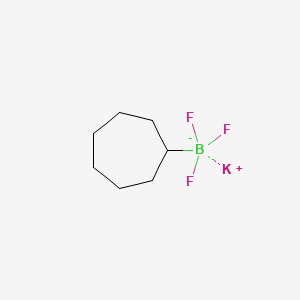

Potassium cycloheptyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;cycloheptyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLVLJWFMWZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718665 | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218908-72-5 | |

| Record name | Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Potassium Cycloheptyltrifluoroborate and Analogues

Pathways from Organoboronic Acids and Esters

A prevalent and straightforward method for synthesizing potassium organotrifluoroborates begins with the corresponding organoboronic acids or their ester derivatives. nih.gov These boron-containing precursors are then converted to the desired trifluoroborate salt.

Transformation with Potassium Hydrogen Difluoride (KHF₂)

The most direct synthesis of potassium cycloheptyltrifluoroborate involves the reaction of cycloheptylboronic acid or its esters with an aqueous solution of potassium hydrogen difluoride (KHF₂). nih.govorganic-chemistry.org This method is widely applicable for the preparation of various potassium organotrifluoroborates due to its operational simplicity and the stability of the resulting products. nih.govnih.gov The organotrifluoroborate salts are typically crystalline solids that are stable in air and moisture, facilitating their isolation and handling. nih.gov

The reaction proceeds by the displacement of the hydroxyl or alkoxy groups on the boron atom by fluoride (B91410) ions, forming a stable tetracoordinate borate (B1201080) anion. The general transformation is depicted below:

R-B(OR')₂ + KHF₂ → K[R-BF₃] + 2 R'OH

This conversion is a standard and efficient final step in many synthetic sequences leading to organotrifluoroborates. For instance, precursors like potassium halomethyltrifluoroborates are prepared via in situ reactions of organolithium compounds with trialkyl borates, followed by treatment with KHF₂. organic-chemistry.org Similarly, this final fluorination step is crucial in syntheses starting from organocuprates and in copper-catalyzed borylations. osti.govorganic-chemistry.org

Decarboxylative Borylation via Photoredox Catalysis

An innovative approach to forming the crucial carbon-boron bond involves the decarboxylative borylation of carboxylic acids. This method allows the conversion of readily available alkyl carboxylic acids into valuable boronic esters, which can then be transformed into trifluoroborates. organic-chemistry.orgnih.govnih.gov For the synthesis of a cycloheptyl boronate, cycloheptanecarboxylic acid would be the starting material.

Under visible-light photoredox conditions, the N-hydroxyphthalimide ester derivative of the carboxylic acid undergoes decarboxylation to generate an alkyl radical. nih.gov This radical then reacts with a diboron (B99234) reagent, such as bis(catecholato)diboron, to form the boronic ester. organic-chemistry.orgnih.gov This process is notable for its mild reaction conditions and high tolerance for various functional groups. nih.gov The resulting cycloheptylboronic ester can subsequently be converted to this compound using KHF₂ as described previously.

Methods Utilizing Organometallic Precursors

Organometallic reagents provide alternative routes to organoboron compounds, which can then be converted to this compound.

Via Grignard and Organolithium Reagents

Organolithium and Grignard reagents are powerful tools for forming carbon-boron bonds. organic-chemistry.org The synthesis would involve reacting a cycloheptylmagnesium halide (Grignard reagent) or cycloheptyllithium with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate in situ.

Subsequent hydrolysis of the boronate ester yields the cycloheptylboronic acid, which is then treated with KHF₂ to furnish this compound. This sequence is a foundational method in organoboron chemistry. It has been adapted for the synthesis of various aliphatic potassium acyltrifluoroborates, where organolithium and Grignard reagents are key starting materials. organic-chemistry.orgorganic-chemistry.org

Transmetalation Strategies (e.g., from Organocuprates)

Transmetalation reactions, particularly those involving organocuprates, offer a functional-group-tolerant pathway to organoboron compounds. organic-chemistry.orgmasterorganicchemistry.com Organocuprates, often referred to as Gilman reagents, can be prepared from organolithium or Grignard reagents by reaction with a copper(I) salt like copper(I) iodide (CuI) or copper(I) cyanide (CuCN). organic-chemistry.orgmasterorganicchemistry.com

In a one-step synthesis of aliphatic potassium acyltrifluoroborates, an organocuprate is coupled with a specific KAT-forming reagent. organic-chemistry.orgorganic-chemistry.org A similar strategy could be envisioned for non-acyl analogues like cycloheptyltrifluoroborate, where a cycloheptylcuprate undergoes transmetalation with a suitable boron electrophile. This method is advantageous for its compatibility with a wide array of functional groups. organic-chemistry.org

Catalytic and Advanced Synthetic Techniques

Modern catalytic methods are continuously being developed to streamline the synthesis of organoboron compounds. While specific examples focusing solely on this compound are not extensively detailed in the literature, general advanced methodologies for preparing potassium alkyltrifluoroborates are applicable.

For instance, copper-catalyzed borylation of α,β-unsaturated carbonyl compounds provides access to β-trifluoroborato compounds. organic-chemistry.org While not directly applicable to a saturated cycloalkyl group, it highlights the trend towards catalytic C-B bond formation. Another advanced method involves the palladium-catalyzed cross-coupling of a bifunctional reagent containing both a tin nucleophile and a trifluoroborate with organic halides to produce acyltrifluoroborates. nih.gov

Hydroboration of alkenes, such as cycloheptene, using specialized borane (B79455) complexes also serves as a route to the corresponding alkylboron compounds, which can then be converted to the trifluoroborate salt. organic-chemistry.org These catalytic and advanced techniques represent the forefront of organoboron synthesis, aiming for greater efficiency and broader substrate scope.

Table of Reaction Conditions for Organotrifluoroborate Synthesis

| Methodology | Precursor | Key Reagents | Intermediate | Final Product |

| From Boronic Acid | Cycloheptylboronic Acid | KHF₂, H₂O | - | This compound |

| Decarboxylative Borylation | Cycloheptanecarboxylic Acid | N-hydroxyphthalimide ester, Bis(catecholato)diboron, Visible Light | Cycloheptylboronic Ester | This compound |

| From Grignard Reagent | Cycloheptyl Bromide/Chloride | Mg, Trialkyl borate, KHF₂ | Cycloheptylboronic Acid/Ester | This compound |

| From Organocuprate | Cycloheptyl Halide | Li or Mg, Cu(I) salt, Boron electrophile, KHF₂ | Cycloheptylboron species | This compound |

Photoinduced Synthetic Approaches for Organoboron Compounds

Photoinduced methods have emerged as powerful tools for the synthesis of organoboron compounds, leveraging light to generate reactive intermediates under mild conditions. These approaches often involve the formation of an electron donor-acceptor (EDA) complex or the use of a photocatalyst to initiate the borylation process.

A notable strategy involves the deboronative arylation using an EDA complex formed between potassium alkyltrifluoroborates and (hetero)aryl nitriles. acs.org This method proceeds without the need for transition metals, external photocatalysts, bases, or oxidants. acs.org Under visible light irradiation, a variety of primary, secondary, and tertiary alkyltrifluoroborates act as effective precursors for carbon-centered radicals, which then form new C(sp³)–C(sp²) bonds. acs.org The reaction is initiated by the formation of an EDA complex, which, upon light absorption, facilitates the generation of the alkyl radical. acs.org

Another photocatalyst-free approach describes the radical alkylation of aldehydes using commercially available potassium alkyltrifluoroborates. rsc.org The reaction is promoted by visible light and is believed to proceed through a complex formed between the aldehyde and a difluoroalkylborane, which is generated in situ from the trifluoroborate salt and a Lewis acid. rsc.org This process highlights the ability of alkyltrifluoroborates to serve as radical precursors under photo-irradiation. rsc.orgccspublishing.org.cn Mechanistic studies indicate that these transformations are initiated by alkyl radicals generated from the potassium alkyltrifluoroborate in the presence of a photocatalyst or through direct photoexcitation of a complex. ccspublishing.org.cn

| Substrate Type | Reagents | Conditions | Key Feature |

| Potassium Alkyltrifluoroborates | (Hetero)aryl nitriles | Visible light, DMSO | EDA complex formation; metal- and photocatalyst-free. acs.org |

| Potassium Alkyltrifluoroborates | Aldehydes, Lewis Acid | Visible light | Photocatalyst-free radical alkylation. rsc.org |

| Potassium Alkyltrifluoroborates | Sulfur dioxide, p-Quinone Methides | Visible light, Photocatalyst | Radical 1,6-addition to form diarylmethyl alkylsulfones. ccspublishing.org.cn |

Copper-Catalyzed β-Boration of Unsaturated Carbonyl Compounds

Copper-catalyzed reactions provide an efficient route to β-borylated carbonyl compounds, which are direct precursors to the corresponding potassium β-carbonyltrifluoroborates. A significant advancement in this area is the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds utilizing tetrahydroxydiboron (B82485) (BBA), an atom-economical boron source. organic-chemistry.org This method allows for the direct and efficient synthesis of boronic acids and their derivatives. organic-chemistry.org

One protocol facilitates the conversion of various α,β-unsaturated amides, ketones, and esters into their β-trifluoroborato counterparts in good to excellent yields. organic-chemistry.org The process avoids the purification challenges often encountered with pinacol (B44631) esters. organic-chemistry.org Another approach involves the copper(I)-catalyzed borylation of aldehydes followed by oxidation to yield potassium acyltrifluoroborates (KATs). nih.gov This two-step, one-pot procedure is noted for its mild conditions and tolerance of a wide array of functional groups, including halides, sulfides, and esters. nih.gov It has also been successfully applied to the synthesis of α-amino acid analogues bearing a C-terminal KAT moiety. nih.gov

Furthermore, KATs can be prepared from widely available carboxylic acids. nih.gov In this method, mixed anhydrides are formed using isobutyl chloroformate and are subsequently converted to the corresponding KATs with a copper catalyst, bis(pinacolato)diboron (B136004) (B₂(pin)₂), and aqueous potassium bifluoride (KHF₂). nih.govresearchgate.net This protocol is robust, accommodating aliphatic, aromatic, and amino acid-derived substrates with various functional groups. nih.gov

| Starting Material | Catalyst/Reagents | Product | Key Advantages |

| α,β-Unsaturated Carbonyls | Cu(I) catalyst, Tetrahydroxydiboron | β-Trifluoroborato Carbonyls | Atom-economical, direct access to boronic acids/derivatives. organic-chemistry.org |

| Aldehydes | Cu(I) catalyst, B₂(pin)₂, KHF₂ | Potassium Acyltrifluoroborates (KATs) | Wide substrate scope, mild conditions, good functional group tolerance. nih.gov |

| Carboxylic Acids (via mixed anhydrides) | Cu(I) catalyst, B₂(pin)₂, KHF₂ | Potassium Acyltrifluoroborates (KATs) | Utilizes readily available starting materials, broad applicability. nih.govresearchgate.net |

Palladium-Catalyzed Cross-Coupling Methods for Acyltrifluoroborates

Palladium catalysis is a cornerstone for the synthesis and functionalization of organotrifluoroborates. Potassium acyltrifluoroborates (KATs) can be synthesized via palladium-catalyzed cross-coupling of boronic acids with a specialized thioimidate KAT transfer reagent. nih.govresearchgate.net This reaction, enhanced by a Cu(II) additive, works for a range of aryl- and vinylboronic acids and represents a formal insertion of carbon monoxide into an organoboronic acid. nih.gov

Conversely, pre-functionalized KATs can serve as building blocks in late-stage diversification strategies. acs.org Chemoselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, can be performed on aryl halides bearing a KAT moiety. acs.org These methods are valued for their mild conditions and high functional group tolerance, allowing for the rapid generation of diverse KAT libraries. acs.org

Potassium alkenyltrifluoroborates also undergo palladium-catalyzed cross-coupling with aryl and heteroaryl bromides in aqueous media to produce styrenes and related compounds. nih.gov Similarly, stereospecific cross-coupling of potassium cyclopropyl (B3062369) trifluoroborates with aryl bromides has been achieved, providing a valuable route to enantiomerically pure cyclopropanes. sigmaaldrich.com These reactions demonstrate the stability and versatility of the trifluoroborate group under various palladium-catalyzed conditions. acs.orgnih.gov

| Coupling Partners | Catalyst System | Product Type | Significance |

| Boronic Acids + Thioimidate Reagent | Pd(II) catalyst, Cu(II) additive | Potassium Acyltrifluoroborates (KATs) | Formal CO insertion into boronic acids. nih.gov |

| KAT-functionalized Aryl Halides + Boronic Acids/Alkynes/Amines | Pd-catalyst (e.g., XPhos Pd G3) | Diversified KATs | Late-stage functionalization with high chemoselectivity. acs.org |

| Potassium Alkenyltrifluoroborates + Aryl Halides | Pd(OAc)₂ or Palladacycle | Styrenes, Stilbenoids | Aqueous, phosphine-free conditions. nih.gov |

| Potassium Cyclopropyltrifluoroborates + Aryl Bromides | Pd-catalyst | Aryl Cyclopropanes | Stereospecific synthesis of cyclopropanes. sigmaaldrich.com |

Hydroboration-Based Synthesis of Alkyltrifluoroborates

The hydroboration of alkenes is a fundamental and highly reliable method for preparing alkylboranes, which are readily converted into potassium alkyltrifluoroborates. This two-step sequence typically involves the anti-Markovnikov addition of a borane reagent across a double bond, followed by treatment with aqueous potassium bifluoride (KHF₂) to form the stable trifluoroborate salt. libretexts.org

A convenient, high-yield sequential synthesis for potassium haloalkyltrifluoroborate salts involves the hydroboration of haloalkenes with dichloroborane, followed by reaction of the crude product with KHF₂. orgsyn.org This method improves upon previous protocols in terms of yield, atom economy, and convenience. orgsyn.org The hydroboration-oxidation pathway is stereospecific, proceeding via syn-addition of the hydrogen and boron atoms to the same face of the double bond. libretexts.org

| Alkene Substrate | Hydroboration Reagent | Final Step | Key Features |

| Terminal/Internal Alkenes | Borane (BH₃), Dichloroborane (BHCl₂) | Aqueous KHF₂ | Classic anti-Markovnikov, syn-addition. libretexts.org |

| Haloalkenes | Dichloroborane (BHCl₂) | Aqueous KHF₂ | High-yield, sequential one-pot procedure. orgsyn.org |

| Alkenes | Pyridine-borane complexes (Py·BH₂X) | Aqueous KHF₂ | Room temperature hydroboration. organic-chemistry.org |

One-Step Synthetic Protocols

A prominent one-step method for aliphatic potassium acyltrifluoroborates (KATs) involves the use of organocuprates. organic-chemistry.org In this protocol, organolithium or Grignard reagents are transmetalated onto a copper(I) salt and then coupled with a KAT-forming reagent. This approach is suitable for generating primary, secondary, and even tertiary alkyl KATs. organic-chemistry.org

Facile one-pot preparations have also been developed for other classes of trifluoroborates. For instance, potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates can be synthesized from the corresponding hydroxy-substituted aryl halides in a single pot. nih.gov The process involves an in situ protection of the hydroxyl group, followed by lithium-halogen exchange, borylation, and final conversion with KHF₂. nih.gov Similarly, potassium halomethyltrifluoroborates are prepared via an in situ reaction of a dihalomethane with n-butyllithium in the presence of a trialkyl borate, followed by the addition of KHF₂. organic-chemistry.org These streamlined procedures offer practical and efficient access to functionalized organotrifluoroborates. nih.govmdpi.com

| Starting Materials | Key Reagents | Product Type | Protocol Type |

| Organolithium/Grignard Reagents | Cu(I) salt, KAT-transfer reagent | Aliphatic Potassium Acyltrifluoroborates | One-step from organometallics. organic-chemistry.org |

| Hydroxy-substituted Aryl Halides | t-BuLi, Triisopropyl borate, KHF₂ | Potassium Hydroxyaryltrifluoroborates | One-pot with in situ protection. nih.gov |

| Dihalomethanes | n-BuLi, Trialkyl borate, KHF₂ | Potassium Halomethyltrifluoroborates | One-pot from dihalomethanes. organic-chemistry.org |

Reactivity Profiles and Transformative Applications of Potassium Cycloheptyltrifluoroborate Derivatives

Cross-Coupling Reactions

The primary application of potassium organotrifluoroborates is in palladium-catalyzed cross-coupling reactions, which form a cornerstone of modern carbon-carbon bond formation methodologies. sigmaaldrich.comnih.gov

Potassium cycloheptyltrifluoroborate is a viable partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. sigmaaldrich.comnih.gov Organotrifluoroborates are often preferred over other organoboron reagents due to their monomeric nature, ease of handling, and general stability. sigmaaldrich.comacs.org The coupling of secondary alkyltrifluoroborates, such as the cycloheptyl derivative, has been successfully demonstrated, though it presents challenges like potential β-hydride elimination. nih.govacs.org

The success of these couplings relies on the careful selection of a palladium catalyst, a suitable ligand, and a base. nih.govnih.gov Research has shown that sterically hindered and electron-rich phosphine (B1218219) ligands, particularly dialkylbiaryl phosphines developed by Buchwald and coworkers, are highly effective. nih.gov These ligands promote the formation of a reactive monocoordinated palladium(0) species, which facilitates the crucial oxidative addition step of the catalytic cycle. nih.gov Common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), often used in aqueous solvent mixtures. nih.govnih.govnih.gov

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Source of catalytic palladium | nih.govnih.govorganic-chemistry.org |

| Ligand | RuPhos, SPhos, n-BuPAd₂ | Stabilizes Pd center and promotes catalytic cycle | nih.govnih.govnih.gov |

| Base | Cs₂CO₃, K₂CO₃, t-BuNH₂ | Activates the trifluoroborate for transmetalation | nih.govnih.govorganic-chemistry.org |

| Solvent | THF/H₂O, i-PrOH/H₂O, CPME/H₂O | Dissolves reagents and facilitates the reaction | acs.orgnih.govorganic-chemistry.org |

The versatility of secondary alkyltrifluoroborates, including by extension this compound, is demonstrated by their successful coupling with a wide array of electrophilic partners. While aryl bromides and iodides are traditionally reactive partners, significant progress has been made in utilizing the less expensive and more abundant, albeit less reactive, aryl chlorides. nih.govacs.orgnih.gov Catalyst systems employing highly active biarylphosphine ligands have enabled the efficient coupling of secondary alkyltrifluoroborates with both electron-rich and electron-poor aryl chlorides in moderate to excellent yields. acs.orgnih.gov

The scope extends beyond aryl halides to include heteroaryl chlorides, which can be coupled effectively, providing access to complex molecular architectures. acs.orgnih.gov Furthermore, couplings with vinyl electrophiles, such as 1-alkenyl trifluoromethanesulfonates (triflates), have been reported to proceed in high yield, expanding the utility of these reagents for the synthesis of substituted alkenes. nih.gov The reaction conditions are generally tolerant of a variety of functional groups on either coupling partner. nih.gov

| Alkyltrifluoroborate | Electrophile Type | Specific Electrophile Example | Yield | Reference |

|---|---|---|---|---|

| Potassium Cyclopropyltrifluoroborate | Aryl Chloride | 4-Chloro-N,N-dimethylaniline | 95% | nih.gov |

| Potassium Cyclobutyltrifluoroborate | Aryl Chloride | 4-Chlorotoluene | 85% | nih.gov |

| Potassium Isopropyltrifluoroborate | Aryl Bromide | 1-Bromo-4-tert-butylbenzene | 72% | acs.org |

| Potassium 1-(Benzyloxy)propyltrifluoroborate | Heteroaryl Chloride | 2-Chloropyridine | 88% | nih.gov |

| Potassium n-Butyltrifluoroborate | Aryl Triflate | 4-tert-Butylphenyl triflate | 98% | nih.gov |

A significant advancement in cross-coupling chemistry involves the control of stereochemistry. In the context of secondary alkyltrifluoroborates, stereospecific cross-coupling reactions have been developed that transfer the stereochemical information from an enantiopure starting material to the product with high fidelity. acs.orgnih.govacs.org For example, the palladium-catalyzed Suzuki-Miyaura reaction of enantiopure potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides proceeds with complete retention of stereochemistry. nih.govacs.org This is achieved by designing reaction conditions that suppress competing pathways like β-hydride elimination, which would otherwise lead to racemization or isomerization. nih.govacs.org The benzyl (B1604629) protecting group in these substrates is thought to stabilize the diorganopalladium intermediate, preventing this undesired side reaction. nih.gov

While stereospecific reactions require enantiopure starting materials, stereoconvergent methods offer the advantage of producing a single enantiomer of the product from a racemic starting material. mit.edu Research into nickel-catalyzed reactions has demonstrated the feasibility of such transformations for alkyl electrophiles. mit.edu For secondary organotrifluoroborates, challenges remain, as some catalyst systems can induce a ligand-dependent β-hydride elimination/reinsertion mechanism, leading to isomeric product mixtures, particularly with hindered substrates. acs.org The development of catalytic systems that can effectively control the stereochemical outcome for a broad range of secondary alkyltrifluoroborates, including cycloheptyl derivatives, is an active area of research. acs.org

Oxidative Transformations

Beyond their role in C-C bond formation, organotrifluoroborates can undergo oxidative transformations, although their reactivity differs significantly from that of boronic acids.

This compound is a saturated alkyl compound and therefore cannot undergo epoxidation. However, the principles of this transformation can be considered for related unsaturated organotrifluoroborates. The epoxidation of an alkene is a fundamental transformation in organic synthesis. For α,β-unsaturated carbonyl compounds, direct epoxidation with peroxy acids is often difficult. youtube.com Alternative methods using reagents like hydrogen peroxide and a base have been developed for these electron-deficient systems. youtube.com

In the context of organotrifluoroborates containing an unsaturated moiety (e.g., an alkenyl group), the reaction's feasibility would depend on the relative reactivity of the alkene and the trifluoroborate group. The trifluoroborate moiety is known to be stable under a wide range of reaction conditions, suggesting that chemoselective epoxidation of a remote double bond within the molecule, while retaining the C-BF₃K bond, could be possible. sigmaaldrich.comorgsyn.org However, specific studies detailing the successful epoxidation of an unsaturated organotrifluoroborate are not prevalent, representing an area for further investigation. The oxidation of alkenyltrifluoroborates with reagents like Oxone typically leads to cleavage of the C-B bond to form aldehydes or ketones, rather than epoxidation of the double bond. orgsyn.org

A key advantage of potassium organotrifluoroborates is their stability and resistance to many common reagents, including some oxidants, under which boronic acids might decompose. sigmaaldrich.comnih.gov This robustness allows the trifluoroborate group to be carried through multiple synthetic steps as a stable entity before its final use in a transformation like a cross-coupling reaction. orgsyn.org

Cis-Dihydroxylation of Olefin-Containing Trifluoroborates

The chemical stability of the trifluoroborate moiety allows for selective transformations on other functional groups within the molecule. researchgate.net A key example of this is the cis-dihydroxylation of olefin-containing potassium organotrifluoroborates. This reaction demonstrates the tolerance of the carbon-boron bond to certain oxidative conditions. nih.govorganic-chemistry.org

The process successfully converts an alkene functionality into a vicinal diol while preserving the valuable trifluoroborate group for subsequent reactions, such as Suzuki-Miyaura cross-coupling. nih.govnih.gov The reaction is typically performed using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. organic-chemistry.org A solvent system of acetone, t-BuOH, and water is commonly employed. nih.govorganic-chemistry.org

This method is effective for a range of olefin-containing trifluoroborates, including those with sterically unhindered and hindered double bonds. nih.gov The resulting diols are often isolated as highly pure solid compounds through simple filtration, and their structure can be confirmed by various NMR techniques (¹H, ¹³C, ¹¹B, ¹⁹F) and elemental analysis. nih.gov The versatility of these diol-containing trifluoroborates is highlighted by their successful use as coupling partners in Suzuki-Miyaura reactions without the need for protecting the newly formed hydroxyl groups. nih.govorganic-chemistry.org

Table 1: Selected Examples of Cis-Dihydroxylation of Olefin-Containing Potassium Trifluoroborates Data sourced from Molander, G. A., & Figueroa, R. (2006). nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | Potassium 9-decenyltrifluoroborate | Potassium (9,10-dihydroxydecyl)trifluoroborate | 75 |

| 2 | Potassium 4-pentenyltrifluoroborate | Potassium (4,5-dihydroxypentyl)trifluoroborate | 65 |

| 3 | Potassium 7-methyl-6-octenyltrifluoroborate | Potassium (6,7-dihydroxy-7-methyloctyl)trifluoroborate | 68 |

Functionalization and Derivatization Strategies

Oxa-Matteson Reactions for Boron-Substituted Ethers

A significant advancement in the functionalization of organoboron compounds is the Oxa-Matteson reaction. acs.orgnih.govacs.org This reaction provides a novel method for the synthesis of ethers by enabling the sequential insertion of an oxygen atom and a carbenoid into the carbon-boron bond of alkyl- and arylboronates. acs.orgorganic-chemistry.org This programmable approach expands the utility of traditional Matteson-type reactions, which are generally confined to carbon-chain homologation, by allowing for the incorporation of heteroatoms into molecular backbones. acs.orgnih.gov

The process involves two key steps:

O-Insertion : The conversion of a boronate C-B bond into a C-O bond. acs.org

C-Insertion : The subsequent insertion of a carbenoid into the newly formed O-B bond of the resulting borate (B1201080) ester. acs.org

This methodology has been utilized for the programmable construction of polyethers and in the asymmetric synthesis of bioactive molecules, demonstrating its broad applicability. acs.orgnih.govacs.org The reaction offers a distinct pathway to a wide array of boron-substituted ethers, which can undergo further transformations. acs.org

Radical Generation from Organoborates

Organoborates, including organotrifluoroborates, serve as effective precursors for generating carbon-centered radicals. acs.orgresearchgate.net These radicals can be formed through the cleavage of the carbon-boron bond via redox processes, particularly single-electron oxidation. rsc.org

A modern approach involves the use of photoredox catalysis, where an organophotocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) ([Acr⁺–Mes]ClO₄), facilitates the one-electron oxidation of organotrifluoroborates under visible light irradiation. rsc.org This method is considered redox-economical and allows for the generation of alkyl radicals under mild conditions. rsc.orgeurekalert.org The resulting carbon radicals are valuable intermediates for forming new C-C bonds, for instance, by reacting with electron-deficient olefins. rsc.org The ability to generate radicals from stable organotrifluoroborate salts opens up numerous possibilities for applications in multicomponent reactions, radical cascades, and cross-coupling reactions. researchgate.net

Chemo- and Regioselective Functional Group Manipulations

The stability of organotrifluoroborates is a key feature that enables selective chemical modifications at other sites within a molecule. researchgate.net The tetracoordinate nature of the boron atom in these salts renders them resistant to a variety of reagents and reaction conditions, which might otherwise degrade the carbon-boron bond. researchgate.net

This inherent stability allows for a high degree of chemoselectivity . For instance, the cis-dihydroxylation of an olefin-containing trifluoroborate proceeds at the C=C double bond without affecting the trifluoroborate moiety. nih.gov

Furthermore, achieving regioselectivity —the control of reaction at a specific position—is a central goal in synthesis. In the broader context of organofluorine chemistry, ligand-controlled strategies have proven powerful for directing the functionalization of specific C-F bonds. nih.govsemanticscholar.org For example, in reactions involving gem-difluorocyclopropanes, the choice of a bulky N-heterocyclic carbene (NHC) ligand for a palladium catalyst can dictate which C-F bond is cleaved and functionalized, leading to different products from the same starting materials. nih.gov Such principles of ligand control to achieve regioselectivity are broadly applicable in catalysis and are relevant for designing selective transformations on complex molecules containing a trifluoroborate group.

Reactivity within Confined Environments

Encapsulation of Cycloheptyltrifluoroborate in Supramolecular Coordination Cages

Supramolecular coordination cages are self-assembled, hollow structures that can encapsulate guest molecules within their internal cavities. This encapsulation can alter the reactivity and properties of the guest and allows for the study of molecular interactions in a controlled environment. rsc.org

Research in this area has demonstrated the use of a supramolecular cage to bind two aromatic carboxylate guests in a stacked geometry. rsc.org This setup was employed to experimentally measure the energetic contributions of aromatic stacking interactions by systematically varying substituents on the aromatic rings. rsc.org The study revealed that these interactions are governed primarily by short-range electrostatic contacts rather than through-space interactions between substituent dipoles. rsc.org For instance, stacking two nitro-substituted (electron-withdrawing) rings was found to be attractive, while stacking two dimethylamino-substituted (electron-donating) rings was repulsive. rsc.org

While direct studies on the encapsulation of this compound are not prominently documented, this methodology represents a potential frontier for investigating its noncovalent interactions and reactivity within a confined, well-defined space.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of potassium cycloheptyltrifluoroborate is a subject of detailed mechanistic investigations, shedding light on the intricate pathways through which it participates in various chemical transformations. These studies are crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile reagent.

While a specific, universally accepted catalytic cycle for the reaction of this compound with diboron (B99234) species is still under investigation, a plausible mechanism can be postulated based on known reactivity of alkyltrifluoroborates. These reactions are often initiated by photoredox catalysis, which generates alkyl radicals from the stable trifluoroborate salt.

A proposed catalytic cycle can be envisioned as follows:

Radical Generation: The process is typically initiated by a photocatalyst that, upon excitation by visible light, becomes a potent single-electron transfer (SET) agent. This excited photocatalyst can oxidize the this compound, leading to the formation of a cycloheptyl radical and a boron trifluoride species.

Radical Addition to Diboron Species: The highly reactive cycloheptyl radical can then add to a diboron species, such as bis(pinacolato)diboron (B136004) (B₂pin₂), present in the reaction mixture. This addition results in the formation of a boryl-substituted radical intermediate.

Radical-Radical Coupling: The boryl-substituted radical can then undergo a radical-radical coupling with another radical species present in the medium.

Product Formation and Catalyst Regeneration: The resulting intermediate can then be converted to the final product, regenerating the photocatalyst in its ground state, allowing it to participate in a new catalytic cycle.

This compound can also participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a leaving group. The specific pathway of these substitutions, whether S(_N)1 or S(_N)2, is influenced by several factors including the nature of the electrophile, the nucleophile, and the solvent.

S(_N)2 Pathway: In a bimolecular nucleophilic substitution (S(_N)2) mechanism, the nucleophile attacks the carbon atom bearing the trifluoroborate group from the backside, leading to an inversion of stereochemistry. This pathway is generally favored with primary and less sterically hindered secondary alkyltrifluoroborates. For this compound, an S(_N)2 pathway would involve a direct displacement of the BF(_3)K group by the incoming nucleophile.

S(_N)1 Pathway: A unimolecular nucleophilic substitution (S(_N)1) mechanism proceeds through the formation of a carbocation intermediate. This pathway is more likely with tertiary and stabilized secondary alkyltrifluoroborates. The initial step is the dissociation of the trifluoroborate group to form a cycloheptyl carbocation, which is then attacked by the nucleophile. This pathway would lead to a racemic mixture of products if the starting material were chiral.

Recent studies have also explored the use of potassium fluoride (B91410) (KF) in nucleophilic fluorination reactions, sometimes in conjunction with phase-transfer catalysts, to overcome the low solubility of KF. ox.ac.uk These methodologies could potentially be applied to reactions involving this compound, where the fluoride ions act as nucleophiles. ox.ac.ukresearchgate.net The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in designing stereospecific cross-coupling reactions. nih.govksu.edu.sachemguide.co.uk

Energy Transfer (EnT) catalysis offers a powerful method for accessing excited states of molecules, enabling unique reactivity. In the context of borylated compounds, the boron moiety can play a significant role in modulating the EnT process and influencing reaction selectivity. nih.gov While direct studies on this compound in EnT catalysis are limited, insights can be drawn from related systems.

The boron p-orbital can influence the energy of the excited state. nih.gov In the case of trifluoroborates, the tetrahedral geometry around the boron atom and the strong electron-withdrawing nature of the fluorine atoms would affect the electronic properties of the cycloheptyl group. In a potential EnT process, a photosensitizer, upon excitation, would transfer its energy to the this compound, generating an excited state of the cycloheptyl moiety. The nature of this excited state and its subsequent reactivity would be influenced by the trifluoroborate group.

Controlling selectivity in EnT-catalyzed reactions is a significant challenge, as multiple reaction pathways can be accessible from a central triplet diradical intermediate. nih.gov The electronic and steric properties of the trifluoroborate group on the cycloheptyl ring could be leveraged to direct the reaction towards a desired outcome, for instance, in [2+2] cycloadditions or other pericyclic reactions. Further research in this area could unlock novel synthetic applications for this compound.

Computational Chemistry and Structural Analyses

Theoretical and structural studies provide a deeper understanding of the intrinsic properties of this compound, which in turn helps in rationalizing its reactivity and guiding the design of new reactions.

Computational studies, typically employing density functional theory (DFT), are invaluable for elucidating the electronic structure and geometry of organotrifluoroborates. For this compound, theoretical calculations would focus on several key aspects:

Bonding and Charge Distribution: DFT calculations can provide a detailed picture of the C-B bond and the B-F bonds, including their lengths, strengths, and polarity. The distribution of electron density and the partial charges on each atom can help in understanding the nucleophilic and electrophilic character of different parts of the molecule.

Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for predicting reactivity. The energy and shape of the HOMO would indicate the molecule's ability to donate electrons, while the LUMO would show its propensity to accept electrons.

Geometric Parameters: Theoretical calculations can predict the preferred conformation of the cycloheptyl ring and the geometry around the boron atom. While the boron is generally tetrahedral, slight distortions can occur, which can be correlated with reactivity.

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. While the crystal structure of this compound has not been specifically reported, numerous crystal structures of other potassium organotrifluoroborates have been determined, offering valuable insights into the expected structural features. nih.govresearchgate.net

In the solid state, potassium organotrifluoroborates exist as ionic salts, with discrete potassium cations and trifluoroborate anions. The crystal packing is governed by electrostatic interactions between the K()⁺ ions and the negatively charged trifluoroborate anions (R-BF(_3)()⁻). The potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The coordination number and geometry around the potassium ion can vary depending on the size and shape of the organic substituent.

The table below summarizes representative crystallographic data for some potassium organotrifluoroborates, illustrating the typical range of structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Potassium trifluorido(4-methoxyphenyl)borate | K⁺·C₇H₇BF₃O⁻ | Monoclinic | P2₁/n | 7.942(2) | 10.320(3) | 10.518(3) | 108.38(3) | nih.gov |

| Potassium trifluorido(4-fluorophenyl)borate | K⁺·C₆H₄BF₄⁻ | Orthorhombic | Pnma | 10.231(2) | 7.641(2) | 10.119(2) | 90 | nih.gov |

Table 1: Representative Crystallographic Data for Potassium Organotrifluoroborates

The structural information gleaned from these analogues suggests that in the crystal structure of this compound, one would expect to find a tetrahedral boron center and a complex coordination environment around the potassium cation, driven by K-F interactions.

Spectroscopic Verification and Elucidation of Structure (e.g., Nuclear Magnetic Resonance for Purity and Structure)

The structural integrity and purity of this compound are rigorously assessed using a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of its characterization. Detailed analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra provides an unambiguous confirmation of the compound's molecular structure and the absence of significant impurities.

Comprehensive studies on various potassium organotrifluoroborates have established a general framework for interpreting their NMR spectra. nih.gov These studies are instrumental in assigning the signals observed in the spectra of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the cycloheptyl ring. The chemical shifts and multiplicities of these signals are dictated by their local electronic environment and their coupling to adjacent protons. The protons on the carbon atom bonded to the boron (the α-proton) are typically shifted downfield due to the electron-withdrawing effect of the trifluoroborate group. The remaining methylene (B1212753) protons of the cycloheptyl ring would appear as a series of multiplets in the upfield region of the spectrum. Integration of the proton signals allows for the quantitative determination of the relative number of protons, further confirming the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

In the ¹³C NMR spectrum, each unique carbon atom in the cycloheptyl ring gives rise to a distinct signal. The carbon atom directly attached to the boron atom (C-B bond) is of particular diagnostic importance. This signal is often broad due to the quadrupolar relaxation of the attached boron nucleus. Its chemical shift provides key information about the C-B bond. The other carbon atoms of the cycloheptyl ring will resonate at chemical shifts typical for saturated cycloalkanes.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for the characterization of potassium organotrifluoroborates. It typically shows a single, sharp signal for the three equivalent fluorine atoms. The chemical shift of this signal is characteristic of the trifluoroborate anion. Furthermore, coupling between the fluorine and boron nuclei (¹⁹F-¹¹B coupling) can sometimes be observed, providing additional structural confirmation.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy

The ¹¹B NMR spectrum provides direct information about the boron center. For this compound, a quartet is expected due to the coupling of the ¹¹B nucleus with the three equivalent ¹⁹F nuclei (¹¹B-¹⁹F coupling). The chemical shift of this signal is indicative of a tetracoordinate boron species. Specialized pulse sequences in NMR experiments can enhance the resolution and allow for the clear observation of these coupling patterns. nih.gov

Detailed Research Findings

While specific, publicly available, peer-reviewed research articles detailing the complete NMR spectroscopic data for this compound are not readily found, the general characteristics of related potassium organotrifluoroborates provide a strong basis for its structural confirmation. nih.gov The synthesis of such compounds typically involves the reaction of the corresponding organoboron intermediate with potassium hydrogen difluoride (KHF₂). nih.gov The resulting product's identity and purity are then confirmed by the aforementioned NMR techniques. The absence of signals corresponding to starting materials or by-products in the spectra would verify the purity of the compound.

Interactive Data Tables

The following tables represent the expected NMR data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.6 - 1.8 | m | CH-B |

| ~1.2 - 1.5 | m | CH₂ |

Note: The spectrum would be complex due to overlapping multiplets of the cycloheptyl ring protons. 'm' denotes a multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~30 - 40 (broad) | C-B |

| ~25 - 35 | CH₂ |

Note: The chemical shifts are approximate and based on similar cycloalkyltrifluoroborates.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | ~ -130 to -140 | s | - |

| ¹¹B | ~ 2 to 5 | q | ~ 50-60 (¹¹B-¹⁹F) |

Note: 's' denotes a singlet and 'q' denotes a quartet.

Advanced Research Directions and Future Perspectives in Potassium Organotrifluoroborate Chemistry

Development of Novel Reagents and Catalytic Systems

The utility of potassium organotrifluoroborates, including the cycloheptyl derivative, is intrinsically linked to the development of innovative reagents and catalytic systems that can activate their robust carbon-boron bond. bldpharm.com A significant area of advancement is the use of photoredox catalysis, which allows for the generation of carbon-centered radicals from organotrifluoroborates under mild conditions. nih.gov This approach has enabled metal-free, radical-radical couplings, for instance, with persistent radicals derived from acyl azolium salts to form complex ketone products. nih.gov

Another key direction is the expansion of dual catalytic systems. For example, the combination of nickel and photoredox catalysis facilitates the coupling of potassium organotrifluoroborate salts with acyl chlorides to produce various ketones. nih.gov Research is also focused on developing more cost-effective and sustainable catalytic systems. Nickel-catalyzed borylation of aryl halides using tetrahydroxydiboron (B82485) represents a move away from more expensive palladium catalysts for synthesizing the boronic acid precursors to organotrifluoroborates. upenn.edu The development of novel methods for synthesizing functionalized organotrifluoroborates, such as through nucleophilic substitution of halomethyltrifluoroborates, further expands the toolbox available to chemists. organic-chemistry.orgacs.org This allows for the creation of unique organotrifluoroborate structures that can be used in a wider array of chemical reactions. organic-chemistry.org

| Catalytic System | Reaction Type | Precursors | Products | Key Advantage |

| Organic Photocatalyst | Radical-Radical Coupling | Potassium Trifluoroborates, Acyl Azoliums | Substituted Ketones | Metal-free, utilizes visible light nih.gov |

| Nickel/Photoredox Dual Catalysis | Cross-Coupling | Potassium Organotrifluoroborates, Acyl Chlorides | α-Alkoxyketones, Dialkyl Ketones | Generation and capture of C-centered radicals nih.gov |

| Palladium Catalysis | Suzuki-Miyaura Coupling | Potassium Organotrifluoroborates, Organic Halides | Biaryls, Alkenylarenes, etc. | High efficiency and functional group tolerance sigmaaldrich.combldpharm.com |

| Nickel Catalysis | Borylation | Aryl Halides, Tetrahydroxydiboron | Arylboronic Acids | Cost-effective alternative to palladium upenn.edu |

| Copper(I) Catalysis | 1,3-Dipolar Cycloaddition | Azidoalkyltrifluoroborates, Alkynes | Triazole-containing organotrifluoroborates | Synthesis of complex heterocyclic structures nih.gov |

Expansion of Reaction Scope and Selectivity for Complex Synthesis

Future research will undoubtedly focus on broadening the types of reactions where potassium cycloheptyltrifluoroborate can be employed, aiming for higher selectivity in the synthesis of complex molecules. Organotrifluoroborates are well-established as alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.combldpharm.com Their stability allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond for a later coupling step. upenn.edu

The expansion of reaction scope includes their use as precursors to carbon-centered radicals for transformations beyond simple coupling. nih.gov These radicals can participate in conjugate additions and radical substitution reactions. nih.gov Furthermore, methods are being developed for the direct functionalization of the organotrifluoroborate moiety itself. Research has demonstrated mild, metal-free methods for the hydrolysis, oxidation, chlorination, and nitrosation of potassium organotrifluoroborates, converting the trifluoroborate group into other valuable functionalities. upenn.edu The ability to perform 1,3-dipolar cycloadditions with azide-containing organotrifluoroborates to form triazoles showcases the potential for creating complex, heterocyclic structures. nih.gov

| Transformation | Reagents/Conditions | Resulting Functional Group | Significance |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | C-C bond (e.g., Aryl-Alkyl) | Foundational cross-coupling application sigmaaldrich.combldpharm.com |

| Radical Generation | Photoredox Catalyst / Oxidation | Carbon-centered radical | Access to radical-based transformations nih.gov |

| Oxidation | Oxone | Hydroxyl group | Efficient conversion to alcohols orgsyn.org |

| Halogenation | N-Halosuccinimide | C-Halogen bond | Introduction of a versatile synthetic handle upenn.edu |

| Nitrosation | Nitrosating agents | Nitroso group | Synthesis of unique nitrosoarenes upenn.edu |

| Conversion to Borohydrides | Alkali metal aluminum hydrides | Monoorganoborohydride | Access to reducing agents with organic fragments nih.gov |

Role in Sustainable Chemical Synthesis and Methodologies

Potassium organotrifluoroborates, including this compound, are well-positioned to play a significant role in the advancement of sustainable or "green" chemistry. Their inherent stability to air and moisture means they can often be handled on the benchtop, reducing the need for inert atmosphere techniques and specialized equipment. researchgate.netupenn.edu They are easily prepared from inexpensive reagents like potassium hydrogen difluoride (KHF2) and can be stored for long periods without degradation. acs.orgorgsyn.org

The use of organotrifluoroborates can lead to more atom-economical processes. Unlike syntheses that use boronate esters, the use of potassium organotrifluoroborates avoids the generation of stoichiometric diol byproducts that must be separated from the final product. upenn.eduacs.org Research into catalytic systems that avoid heavy or precious metals is a key aspect of sustainable chemistry. The development of metal-free photoredox-catalyzed reactions is a prime example of this trend. nih.gov Additionally, efforts to use environmentally benign fluorine sources like potassium fluoride (B91410) for the synthesis of related sulfur-fluoride compounds highlight a broader trend towards greener reagent choices that could influence the synthesis of organotrifluoroborates in the future. researchgate.net

Integration into Supramolecular and Host-Guest Chemistry Design

The unique structure of the trifluoroborate group offers intriguing possibilities for its integration into supramolecular assemblies and host-guest chemistry. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) to build large, well-defined architectures. nih.gov The anionic trifluoroborate moiety (BF3-) and its associated potassium cation (K+) can participate in these interactions.

For instance, host-guest systems have been designed where crown ethers specifically recognize and bind potassium ions, leading to a measurable change in the system, such as modulating ion transport through a nanopore. rsc.org One could envision designing a supramolecular system where the binding of the potassium ion associated with this compound triggers a conformational change or catalytic event. Macrocyclic hosts like cucurbiturils, known for forming stable host-guest complexes, could potentially encapsulate the cycloheptyl group, leading to tunable photophysical properties or controlled release of the molecule. nih.gov The design of such systems involves creating a host with a cavity that matches the size and shape of the guest molecule (the cycloheptyl group) and can engage in favorable non-covalent interactions. nih.govuni-osnabrueck.de This area represents a largely untapped potential for potassium organotrifluoroborates, moving beyond their traditional role as cross-coupling reagents. chem-station.com

Methodological Advancements in Characterization and Analysis

Progress in the application of this compound is dependent on robust analytical methods for its characterization. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are fundamental. For organotrifluoroborates, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative for confirming the structure and purity of the compound. orgsyn.org

A significant area of methodological advancement is in radiolabeling for applications in Positron Emission Tomography (PET) imaging. Organotrifluoroborates have been developed that can be rapidly labeled with fluorine-18 (B77423) (¹⁸F) in a single aqueous step. nih.gov This allows for the synthesis of ¹⁸F-labeled tracers for in vivo imaging. Appending a cycloheptyltrifluoroborate moiety to a biologically active molecule could enable its use as a PET imaging agent, providing a powerful tool for medical diagnostics and research. Further advancements will likely focus on increasing the efficiency and specific activity of these labeling methods and expanding their application to a wider range of biomolecules. nih.gov The development of more sensitive analytical techniques will continue to be crucial for understanding reaction mechanisms, detecting low-level impurities, and characterizing complex molecular assemblies involving these versatile boron compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.